
5-(Tributylstannyl)pyridine-3-carbaldehyde--1,1-dimethoxyethane (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Tributylstannyl)pyridine-3-carbaldehyde–1,1-dimethoxyethane (1/1) is a chemical compound with significant applications in organic synthesis and research. It is known for its role in various chemical reactions, particularly in the formation of carbon-carbon bonds through processes such as the Suzuki-Miyaura coupling reaction .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tributylstannyl)pyridine-3-carbaldehyde typically involves the stannylation of pyridine derivatives. One common method includes the reaction of pyridine-3-carbaldehyde with tributyltin hydride in the presence of a catalyst . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of organotin compounds .
化学反应分析
Types of Reactions
5-(Tributylstannyl)pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tributylstannyl group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and other nucleophiles.
Coupling Reactions: Reagents such as boronic acids or esters are used, with palladium catalysts facilitating the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
科学研究应用
5-(Tributylstannyl)pyridine-3-carbaldehyde has several applications in scientific research:
作用机制
The mechanism of action for 5-(Tributylstannyl)pyridine-3-carbaldehyde in chemical reactions involves the activation of the stannyl group, which facilitates the transfer of the pyridine moiety to other molecules. In Suzuki-Miyaura coupling, the palladium catalyst plays a crucial role in the transmetalation step, where the stannyl group is replaced by a boronic acid derivative, leading to the formation of a new carbon-carbon bond .
相似化合物的比较
Similar Compounds
- 5-(Tributylstannyl)-2-pyridinecarbonitrile
- 5-Tributylstannyl-2-trifluoromethylpyridine
- 2-Methyl-5-(tributylstannyl)pyridine
Uniqueness
5-(Tributylstannyl)pyridine-3-carbaldehyde is unique due to its specific functional groups, which allow for versatile reactivity in various chemical reactions. Its ability to participate in both substitution and coupling reactions makes it a valuable compound in organic synthesis .
属性
CAS 编号 |
1264193-67-0 |
|---|---|
分子式 |
C22H41NO3Sn |
分子量 |
486.3 g/mol |
IUPAC 名称 |
1,1-dimethoxyethane;5-tributylstannylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H4NO.C4H10O2.3C4H9.Sn/c8-5-6-2-1-3-7-4-6;1-4(5-2)6-3;3*1-3-4-2;/h2-5H;4H,1-3H3;3*1,3-4H2,2H3; |
InChI 键 |
IAWZQZUNIFJMAU-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=CC(=C1)C=O.CC(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(4-methylphenoxy)acetyl]Benzaldehyde](/img/structure/B13894916.png)
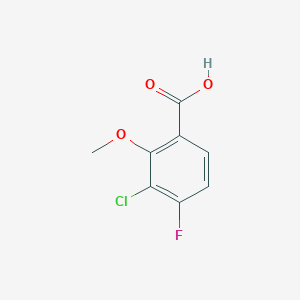
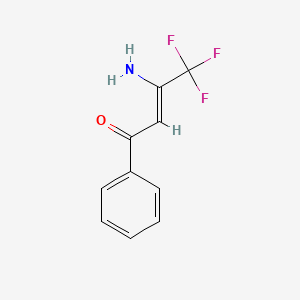
![4-N-[2-(6-methylpyridin-2-yl)-1,8-naphthyridin-4-yl]pyrimidine-4,6-diamine](/img/structure/B13894927.png)
![5,7-Dichloro-3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine](/img/structure/B13894934.png)
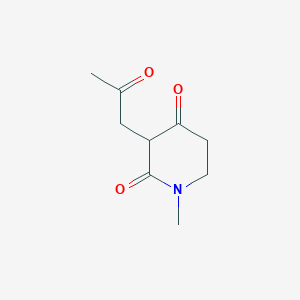
![5-[Methyl(propyl)amino]-2-nitrobenzonitrile](/img/structure/B13894941.png)
![1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one hydrochloride](/img/structure/B13894949.png)
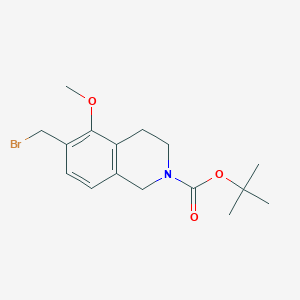
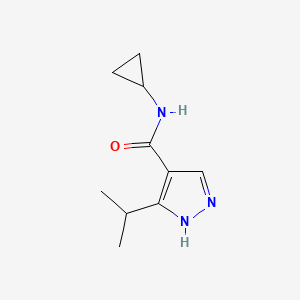
![O3-tert-butyl O1-methyl 3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate](/img/structure/B13894963.png)
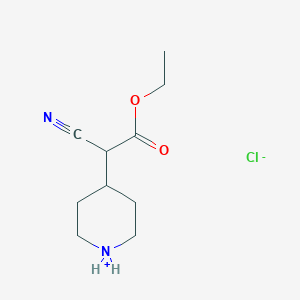
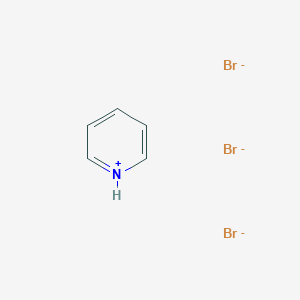
![Ethyl 5-chloro-7-oxo-4H-pyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13894990.png)
